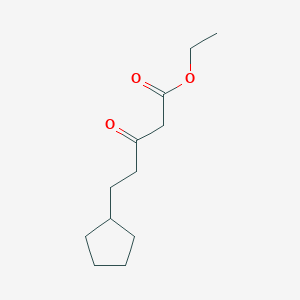

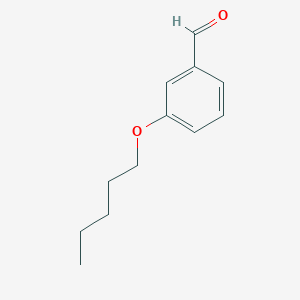

Ethyl 5-cyclopentyl-3-oxopentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-cyclopentyl-3-oxopentanoate is a chemical compound with the molecular formula C12H20O3 . It has an average mass of 212.285 Da and a monoisotopic mass of 212.141251 Da .

Molecular Structure Analysis

The InChI code for Ethyl 5-cyclopentyl-3-oxopentanoate is1S/C12H20O3/c1-2-15-12(14)9-11(13)8-7-10-5-3-4-6-10/h10H,2-9H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

Ethyl 5-cyclopentyl-3-oxopentanoate is a liquid at room temperature . The compound should be stored in an inert atmosphere at room temperature .科学的研究の応用

Cyclization Reactions and Synthesis of Alicyclic Compounds

Ethyl 6-oxo-5-phenylheptoate's cyclization, studied by Maclean and Sneeden (1963), illustrates the chemical versatility of similar compounds in forming a range of alicyclic products. This research underscores the utility of such compounds in synthesizing complex cyclic structures, which have implications for developing new materials and pharmaceuticals (Maclean & Sneeden, 1963).

Synthesis of Cyclic Fatty Acid Monomers

Research by Vatèla, Sebedio, and Quéré (1988) into the synthesis of methyl ω-(2-alkylcyclopentyl) alkenoates and alkanoates from 1,2-disubstituted cyclopentanes showcases the potential of compounds like Ethyl 5-cyclopentyl-3-oxopentanoate in creating cyclic fatty acid monomers. These findings have significant implications for the production of biodegradable plastics and other sustainable materials (Vatèla, Sebedio, & Quéré, 1988).

Biochemical Applications

Powell and Rokach (2005) explored the biochemistry and biology of 5-oxo-ETE, a metabolite related to the oxidative pathways of arachidonic acid. Understanding these biochemical processes, and how compounds like Ethyl 5-cyclopentyl-3-oxopentanoate might interact within them, opens up possibilities for new drug development, especially in treating inflammatory diseases (Powell & Rokach, 2005).

Advanced Organic Synthesis Techniques

Guan and Shi (2009) demonstrated the utility of Ethyl 5,5-diarylpenta-2,3,4-trienoates in phosphine-mediated [3+2] cycloaddition reactions. This study highlights the role of ethyl cyclopentyl-derived compounds in synthesizing polysubstituted cyclopentenes, which are valuable in creating pharmaceuticals and advanced organic materials (Guan & Shi, 2009).

Chemical Synthesis and Catalysis

Lanzafame et al. (2017) studied the etherification of HMF (5-hydroxymethylfurfural) to produce compounds like ethyl 4-oxopentanoate, demonstrating the catalytic potential of zeolites in transforming biomass-derived molecules into valuable chemicals. This research points to the broader applicability of Ethyl 5-cyclopentyl-3-oxopentanoate in catalysis and sustainable chemistry applications (Lanzafame et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . The precautionary statements associated with it are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

ethyl 5-cyclopentyl-3-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-2-15-12(14)9-11(13)8-7-10-5-3-4-6-10/h10H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMBQZYQQMUAHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CCC1CCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-cyclopentyl-3-oxopentanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2742251.png)

![3-[4-amino-3-[(2-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2742257.png)

![(Z)-5-((2-(allylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B2742258.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2742264.png)

![4-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2742266.png)

![1-(4-Tert-butylphenyl)-3-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2742268.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2742270.png)